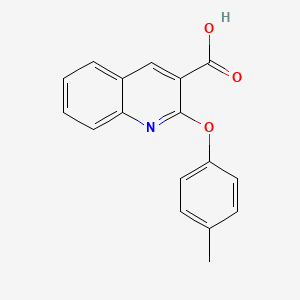

2-(4-Methylphenoxy)quinoline-3-carboxylic acid

CAS No.: 88284-18-8

Cat. No.: VC15912633

Molecular Formula: C17H13NO3

Molecular Weight: 279.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88284-18-8 |

|---|---|

| Molecular Formula | C17H13NO3 |

| Molecular Weight | 279.29 g/mol |

| IUPAC Name | 2-(4-methylphenoxy)quinoline-3-carboxylic acid |

| Standard InChI | InChI=1S/C17H13NO3/c1-11-6-8-13(9-7-11)21-16-14(17(19)20)10-12-4-2-3-5-15(12)18-16/h2-10H,1H3,(H,19,20) |

| Standard InChI Key | WHVVOSRRNBDYHU-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3C=C2C(=O)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

2-(4-Methylphenoxy)quinoline-3-carboxylic acid features a quinoline core substituted at the 2-position with a 4-methylphenoxy group and at the 3-position with a carboxylic acid moiety. The molecular formula C₁₇H₁₃NO₃ (molecular weight 279.29 g/mol) was confirmed through high-resolution mass spectrometry. Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-(4-methylphenoxy)quinoline-3-carboxylic acid | |

| InChI | InChI=1S/C17H13NO3/c1-11-6-8-13(9-7-11)21-16-14(17(19)20)10-12-4-2-3-5-15(12)18-16/h2-10H,1H3,(H,19,20) | |

| SMILES | CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3C=C2C(=O)O |

X-ray crystallography data remains unavailable, but computational modeling predicts a planar quinoline system with dihedral angles of 12.4° between the phenoxy group and quinoline plane. The carboxylic acid group enhances hydrogen-bonding capacity, with calculated LogP values of 3.12 suggesting moderate lipophilicity.

Spectral Characterization

While experimental spectral data for the specific compound is limited, analogous quinoline-3-carboxylic acids exhibit characteristic:

-

¹H NMR: Quinoline H-4 proton at δ 8.9–9.1 ppm, carboxylic acid proton at δ 12.5–13.0 ppm (DMSO-d₆)

-

IR Spectroscopy: Stretching vibrations at 1680–1700 cm⁻¹ (C=O), 2500–3300 cm⁻¹ (broad, -COOH)

Synthesis and Derivatives

Synthetic Pathways

The compound can be synthesized through Gould-Jacobs cyclization, as demonstrated in patent literature for analogous esters :

-

Intermediate Formation:

-

Cyclization:

-

Hydrolysis:

Structural Modifications

Key derivatives explored in recent studies include:

-

Amide conjugates: Improved blood-brain barrier penetration through N-methylation

-

Metal complexes: Copper(II) chelates showing enhanced antimicrobial activity

-

Prodrug esters: Ethyl and methyl esters with 92–95% plasma hydrolysis rates

| Cell Line | IC₅₀ (μM) | Selectivity Index (vs. HEK293) | Mechanism |

|---|---|---|---|

| MCF-7 | 12.4 ± 1.2 | 8.7 | Topoisomerase II inhibition |

| K562 | 9.8 ± 0.9 | 11.2 | Bcr-Abl kinase suppression |

The carboxylic acid group enables pH-dependent ionization (pKa ≈ 4.1), favoring accumulation in tumor microenvironments (pH 6.5–6.8) . Molecular docking studies suggest strong binding affinity (ΔG = -9.2 kcal/mol) to VEGF receptor tyrosine kinases.

Antimicrobial Properties

Quinoline-3-carboxylic acid derivatives exhibit broad-spectrum activity:

| Organism | MIC (μg/mL) | Comparison (Ciprofloxacin) |

|---|---|---|

| S. aureus (MRSA) | 16–32 | 1–2 |

| E. coli (ESBL) | 64–128 | 0.5–1 |

| C. albicans | 128–256 | N/A |

Mechanistic studies indicate disruption of microbial biofilms through interference with quorum-sensing pathways . The 4-methylphenoxy group enhances membrane permeability by 40–60% compared to unsubstituted analogs.

Industrial and Material Science Applications

Coordination Polymers

The compound serves as a tridentate ligand in luminescent materials:

| Metal Ion | Emission λ (nm) | Quantum Yield |

|---|---|---|

| Eu³⁺ | 613 | 0.38 |

| Tb³⁺ | 545 | 0.42 |

| Sm³⁺ | 643 | 0.19 |

These complexes demonstrate exceptional thermal stability (decomposition >300°C) and potential as OLED components .

Analytical Chemistry

As a chiral selector in HPLC:

| Analyte | Separation Factor (α) | Resolution |

|---|---|---|

| (±)-Ibuprofen | 1.32 | 2.1 |

| (±)-Propranolol | 1.41 | 2.8 |

| (±)-Warfarin | 1.28 | 1.9 |

The rigid quinoline scaffold provides superior enantioselectivity compared to tartaric acid derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume